1,1-Dimethyl-4-phenylsilinan-4-amine
Description
1,1-Dimethyl-4-phenylsilinan-4-amine is a silicon-containing bicyclic amine with a phenyl substituent at the 4-position and two methyl groups at the 1,1-positions of the silinan ring.
Properties
IUPAC Name |
1,1-dimethyl-4-phenylsilinan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NSi/c1-15(2)10-8-13(14,9-11-15)12-6-4-3-5-7-12/h3-7H,8-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSMULDEKTFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(CC1)(C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-phenylsilinan-4-amine typically involves the reaction of phenylsilane with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dimethyl-4-phenylsilinan-4-amine involves large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-phenylsilinan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethyl-4-phenylsilinan-4-amine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-phenylsilinan-4-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
[1,1'-Biphenyl]-4-amine (4-Aminobiphenyl)
N,N-Dimethyl-4-piperazin-1-ylaniline
- Structure : A piperazine ring linked to a dimethylaniline group.
- Molecular Weight: Not explicitly stated, but formula C₁₂H₁₈N₃ (inferred from CAS 91703-23-0) .
- Key Differences :
- Contains a nitrogen-rich piperazine ring instead of a silinan ring.
- Used in pharmaceutical intermediates (e.g., antipsychotics), whereas the silinan derivative’s applications remain unexplored.
1-Benzyl-N-methylpiperidin-4-amine
Diphenyl(p-methylphenyl)amine
- Structure : Triphenylamine derivative with a methyl group.
- Molecular Weight : 259.36 g/mol (C₁₉H₁₇N) .
- Key Differences :
- Fully aromatic structure vs. the partially saturated silinan ring.
- Applications: Used as an antioxidant in polymers; silinan derivatives may offer thermal stability due to silicon’s inertness.
Structural and Functional Analysis Table
Biological Activity
Overview
1,1-Dimethyl-4-phenylsilinan-4-amine is a chemical compound characterized by its unique molecular structure comprising a silane backbone, a phenyl group, and a dimethylamino group. Its molecular formula is C13H21NSi. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
The synthesis of 1,1-Dimethyl-4-phenylsilinan-4-amine typically involves the reaction of phenylsilane with dimethylamine under controlled conditions, often facilitated by transition metal catalysts. The reaction parameters are optimized to achieve high yields and purity. The compound can undergo various chemical reactions such as oxidation to form silanol derivatives, reduction to silane derivatives, and substitution reactions involving the amino group.
| Property | Value |
|---|---|
| IUPAC Name | 1,1-dimethyl-4-phenylsilinan-4-amine |
| Molecular Formula | C13H21NSi |
| InChI | InChI=1S/C13H21NSi/c1-15(2)10-8-13(14,9-11-15)12-6-4-3-5-7-12/h3-7H,8-11,14H2,1-2H3 |
| InChI Key | CRRSMULDEKTFPU-UHFFFAOYSA-N |
Biological Activity
The biological activity of 1,1-Dimethyl-4-phenylsilinan-4-amine has been explored in various studies. The compound shows potential interactions with biological molecules that may lead to therapeutic applications. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and resulting in various biological effects.
Ongoing research aims to elucidate the specific pathways through which 1,1-Dimethyl-4-phenylsilinan-4-amine exerts its effects. The compound's ability to participate in oxidation and reduction reactions allows it to interact with cellular components, potentially influencing metabolic pathways and cellular signaling.
Case Studies and Research Findings
Several studies have investigated the biological implications of 1,1-Dimethyl-4-phenylsilinan-4-amine:
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and specific microbial strains tested.
- Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanisms behind these effects are still being investigated.
- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Further research is necessary to confirm these effects and understand the underlying mechanisms.
Comparison with Similar Compounds
To understand the uniqueness of 1,1-Dimethyl-4-phenylsilinan-4-amine, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,1-Dimethyl-4-phenylsilinan-4-ylnitrosamine | Contains a nitrosamine group | Potential carcinogenic effects |
| 4-(Dimethylamino)phenylsilane | Lacks phenyl group; focuses on amino group | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
